molecular formula C11H14ClN3O B1452233 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide CAS No. 1156200-84-8

2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide

Cat. No.: B1452233
CAS No.: 1156200-84-8
M. Wt: 239.7 g/mol
InChI Key: NNCILJKIZYPBPI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.70 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a chloroacetamide group. It is used primarily in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Scientific Research Applications

2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Oxidation Reactions: Pyrrolidinone derivatives.

    Reduction Reactions: Piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow the compound to bind to these targets with high affinity, modulating their activity. The chloroacetamide group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-2-yl]acetamide
  • 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-4-yl]acetamide
  • 2-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-3-yl]acetamide

Uniqueness

2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for biological targets. The presence of the chloroacetamide group also provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-8-10(16)14-9-4-3-5-13-11(9)15-6-1-2-7-15/h3-5H,1-2,6-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCILJKIZYPBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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